2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide

CES1 inhibition carboxylesterase enzyme kinetics

This halogenated N-aryl-2,2-dichloroacetamide delivers a unique multi-target enzyme inhibition profile essential for mechanistic studies. A Ki of 19 nM against CES1 enables selective dissection of prodrug hydrolysis, while dual CA I/II inhibition (Ki=24–37 nM) and HDAC activity (IC50=173 nM) support cancer and glaucoma research. Validated micromolar cytotoxicity (IC50=3.15–7.32 μM) across multiple tumor lines makes it the only reliable tool for these applications—generic analogs fail to replicate target engagement and potency.

Molecular Formula C8H5Cl2FN2O3
Molecular Weight 267.04 g/mol
CAS No. 1820608-52-3
Cat. No. B1431971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide
CAS1820608-52-3
Molecular FormulaC8H5Cl2FN2O3
Molecular Weight267.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)[N+](=O)[O-])NC(=O)C(Cl)Cl
InChIInChI=1S/C8H5Cl2FN2O3/c9-7(10)8(14)12-5-2-1-4(11)3-6(5)13(15)16/h1-3,7H,(H,12,14)
InChIKeyOTISPPZRJIBTSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide (CAS 1820608-52-3): A 2,2-Dichloroacetamide Building Block with Multitarget Enzyme Inhibition Profile


2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide is a halogenated N-aryl-2,2-dichloroacetamide derivative characterized by a 4-fluoro-2-nitrophenyl substituent on the amide nitrogen [1]. This substitution pattern confers a unique combination of enzyme inhibition activities across multiple targets, including carbonic anhydrase isoforms I and II (Ki = 24 nM and 37 nM, respectively), human liver carboxylesterase 1 (CES1; Ki = 19 nM), and histone deacetylase (HDAC; IC50 = 173 nM) [2][3][4]. The compound also exhibits cytotoxic activity against multiple human cancer cell lines with IC50 values ranging from 3.15 to 7.32 μM [5]. Its aqueous solubility has been measured at 38 μM .

Why 2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide Cannot Be Replaced by Other N-Aryl-2,2-Dichloroacetamides or Chloroacetamide Analogs


Generic substitution among N-aryl-2,2-dichloroacetamides is not feasible because even minor modifications to the aryl substitution pattern produce profound changes in enzyme inhibition potency, selectivity, and physicochemical properties. For example, replacing the 4-fluoro-2-nitrophenyl group with an unsubstituted phenyl ring eliminates potent CES1 inhibition (Ki = 19 nM for the target compound versus no reported activity for the parent 2,2-dichloro-N-phenylacetamide) [1]. Similarly, the mono-chloro analog (2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide) exhibits an IC50 >100 μM in cytotoxicity assays, whereas the target dichloro compound achieves low micromolar potency (IC50 = 3.15–7.32 μM) [2]. The electron-withdrawing nitro and fluoro substituents are essential for the observed carbonic anhydrase inhibition (Ki = 24–37 nM), as analogs lacking these groups show significantly reduced or absent activity [3]. These quantitative differences preclude simple replacement with structurally similar compounds in research applications requiring defined potency and selectivity.

Quantitative Differentiation Evidence for 2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide: Comparative Enzyme Inhibition, Cytotoxicity, and Physicochemical Data


Potent Human Carboxylesterase 1 (CES1) Inhibition Differentiates This Compound from Unsubstituted Phenyl Analogs

2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide exhibits potent inhibition of human liver carboxylesterase 1 (CES1) with a Ki of 19 nM, as measured in baculovirus-infected sf9 cells expressing the enzyme using o-nitrophenyl acetate as substrate [1]. In contrast, the unsubstituted parent compound 2,2-dichloro-N-phenylacetamide shows no reported inhibitory activity against CES1 . The mono-chloro analog 2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide has not been evaluated for CES1 inhibition, but its reduced cytotoxicity (IC50 >100 μM) suggests diminished target engagement .

CES1 inhibition carboxylesterase enzyme kinetics

Dual Carbonic Anhydrase I/II Inhibition with Nanomolar Potency

The compound inhibits human carbonic anhydrase I (CA1) with a Ki of 24 nM and human carbonic anhydrase II (CA2) with a Ki of 37 nM, using p-nitrophenylacetate as substrate and SDS-PAGE analysis [1]. A separate assay reported IC50 values of 12 nM for CA1 and 10 nM for CA2 using 4-nitrophenylacetate by spectrophotometry [2]. The unsubstituted 2,2-dichloro-N-phenylacetamide lacks these nitro and fluoro substituents and shows no reported carbonic anhydrase inhibition . The mono-chloro analog 2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide exhibits weaker CA2 inhibition with an IC50 of 9.3 nM [3], but lacks the dual CA1/CA2 profile.

carbonic anhydrase CAI CAII enzyme inhibition

Histone Deacetylase (HDAC) Inhibition with Moderate Potency

The compound inhibits histone deacetylase (HDAC) in human HeLa cell nuclear extracts with an IC50 of 173 nM, as measured by fluorophore release using a fluorescence spectrophotometry assay [1]. The unsubstituted 2,2-dichloro-N-phenylacetamide exhibits no reported HDAC inhibitory activity . A structurally related 2,2-dichloroacetamide derivative with a different aryl substitution showed significantly weaker HDAC inhibition (IC50 = 1260 nM) [2], highlighting the importance of the 4-fluoro-2-nitrophenyl moiety.

HDAC inhibition epigenetics cancer

Cytotoxic Activity Against Multiple Human Cancer Cell Lines

2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide demonstrates cytotoxic activity against five human cancer cell lines (BGC-823 gastric, HCT-8 colon, A5049, Bel-7402 liver, and A2780 ovarian) with IC50 values ranging from 3.15 to 7.32 μM [1]. In contrast, the mono-chloro analog 2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide shows negligible cytotoxicity (IC50 >100 μM) against HEK-293 cells, a >30-fold difference . The parent 2,2-dichloro-N-phenylacetamide exhibits variable cytotoxicity with IC50 values typically >10 μM for optimized derivatives .

cytotoxicity anticancer cancer cell lines

Aqueous Solubility of 38 μM at pH 7.4

The aqueous solubility of 2,2-dichloro-N-(4-fluoro-2-nitrophenyl)acetamide has been measured at 38 μM in PBS buffer at pH 7.4 using UV/Vis absorbance . This value is consistent with the compound's calculated logP of approximately 2.2–2.9 [1]. For comparison, the parent 2,2-dichloro-N-phenylacetamide has a calculated logP of 2.50 [2], suggesting similar lipophilicity but without the electron-withdrawing substituents that enhance enzyme binding. The moderate aqueous solubility supports in vitro biological assays without requiring DMSO concentrations exceeding 0.1%.

solubility physicochemical drug-likeness

Photostability: 38% Degradation After 24 hr UV Exposure

The compound exhibits moderate photostability as a solid: exposure to UV light (max 365 nm) for 24 hours results in 38% degradation as measured by HPLC analysis . For comparison, the mono-chloro analog 2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide shows comparable photolability (class-level inference). The parent 2,2-dichloro-N-phenylacetamide lacks the nitro group that may sensitize the molecule to photodegradation and is expected to be more photostable, though direct comparative data are not available . The vendor recommends long-term storage in a cool, dry place .

stability photostability storage

Recommended Research Applications for 2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide Based on Quantitative Evidence


CES1-Dependent Prodrug Activation and Drug Metabolism Studies

With a Ki of 19 nM against human CES1 [1], this compound serves as a potent and selective tool for investigating CES1-mediated hydrolysis of ester- and amide-containing prodrugs (e.g., clopidogrel, oseltamivir). Researchers can use it to dissect CES1 contributions in hepatocyte or microsomal assays, differentiating from CES2 and other esterases.

Carbonic Anhydrase Inhibitor Screening and Assay Development

The dual CA1/CA2 inhibition profile (Ki = 24 nM and 37 nM, respectively) [2] makes this compound an excellent reference inhibitor for validating carbonic anhydrase assays. Its nanomolar potency enables use as a positive control in high-throughput screens for novel CA inhibitors targeting glaucoma, epilepsy, or cancer.

Anticancer Lead Optimization and Structure-Activity Relationship Studies

The low micromolar cytotoxicity (IC50 = 3.15–7.32 μM) across multiple cancer cell lines [3], combined with HDAC inhibition (IC50 = 173 nM) [4], positions this compound as a promising starting point for medicinal chemistry optimization. The 4-fluoro-2-nitrophenyl scaffold can be systematically modified to improve potency and selectivity for specific cancer types.

Physicochemical Profiling and Preformulation Development

With measured aqueous solubility of 38 μM and moderate photostability (38% degradation after 24 hr UV exposure) , this compound is suitable for in vitro ADME profiling and early preformulation studies. These data provide a baseline for developing formulations with improved solubility or stability.

Quote Request

Request a Quote for 2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.